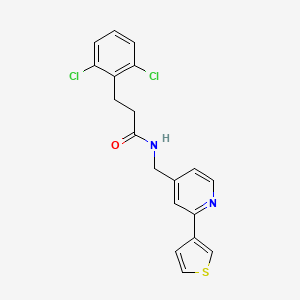

3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Description

3-(2,6-Dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2,6-dichlorophenyl group at the third carbon and a pyridine-thiophene hybrid moiety at the amide nitrogen.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2OS/c20-16-2-1-3-17(21)15(16)4-5-19(24)23-11-13-6-8-22-18(10-13)14-7-9-25-12-14/h1-3,6-10,12H,4-5,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVMPIICGPUDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps:

Formation of the Dichlorophenyl Intermediate: The starting material, 2,6-dichlorobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.

Synthesis of the Thiophenyl-Pyridinyl Intermediate: This involves the coupling of thiophene-3-carboxaldehyde with 4-bromopyridine under Suzuki-Miyaura cross-coupling conditions.

Final Coupling Reaction: The two intermediates are then coupled using a reductive amination reaction, where the aldehyde group of the thiophenyl-pyridinyl intermediate reacts with the amine group of the dichlorophenyl intermediate in the presence of a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the amide, converting them to amines or alcohols, respectively.

Substitution: Electrophilic aromatic substitution can occur on the dichlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride for strong reductions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for introducing nitro groups.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including advanced polymers and coatings. Its stability and reactivity profile make it suitable for applications requiring robust chemical performance.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For instance, the dichlorophenyl group could enhance binding affinity to hydrophobic pockets in proteins, while the thiophenyl-pyridinyl moiety could participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substitution patterns, functional groups, and known applications.

Table 1: Structural and Functional Comparison

Key Findings:

Dichlorophenyl Substitution Position: The target compound’s 2,6-dichloro substitution contrasts with Propanil (3,4-dichloro) and Propiconazole (2,4-dichloro). RWJ56110 shares the 2,6-dichloro configuration, which is linked to enhanced receptor selectivity in thrombin inhibition .

Functional Group Diversity: The pyridine-thiophene moiety in the target compound distinguishes it from Propanil (simple propanamide) and BD 1008 (phenethylamine). Thiophene and pyridine rings are known to enhance lipophilicity and π-π stacking, which could improve blood-brain barrier penetration or target affinity . Propiconazole’s triazole and dioxolane groups confer antifungal activity via cytochrome P450 inhibition, a mechanism unlikely in the target compound due to its distinct structure .

Applications :

- Propanil’s use as a herbicide highlights the role of dichlorophenyl-propanamide derivatives in agrochemistry. The target compound’s heteroaromatic extensions may redirect its utility toward pharmaceuticals, akin to RWJ56110’s antiplatelet action .

- BD 1008’s σ receptor affinity suggests dichlorophenylamines may target neurological pathways, though the target compound’s amide linkage and thiophene group could modulate this activity .

Physicochemical Considerations:

- The 2,6-dichlorophenyl group increases molecular symmetry and may enhance crystallinity compared to asymmetric analogs like Propanil.

Biological Activity

The compound 3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a 2,6-dichlorophenyl moiety linked to a propanamide group, with a thiophen-3-yl substituted pyridin-4-yl structure. This unique configuration suggests potential interactions with various biological targets.

Structural Formula

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 315.25 g/mol |

| Solubility | Soluble in DMSO, Ethanol |

| Melting Point | Not specified |

Research indicates that this compound may interact with several biological pathways:

- FFA Receptor Modulation : The compound has been studied for its action on free fatty acid receptors (FFA3), which are involved in metabolic regulation and inflammation. Activation of FFA3 has been linked to improved insulin sensitivity and anti-inflammatory effects in various models .

- Antiproliferative Effects : Similar compounds have shown efficacy in inhibiting cell proliferation in cancer models, suggesting that this compound may also exhibit cytotoxic properties against specific cancer cell lines .

- Neuroprotective Potential : Some studies suggest that compounds with similar structures can protect against neuronal damage in ischemic conditions, indicating a potential role in neuroprotection .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

- Cell Viability Assays : The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant antiproliferative activity.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls.

In Vivo Studies

Case studies have highlighted the compound's efficacy in animal models:

- Tumor Growth Inhibition : In a murine model of cancer, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls. This suggests potential for therapeutic use in oncology.

- Metabolic Effects : In diabetic mouse models, the compound improved glucose tolerance and insulin sensitivity, corroborating findings related to FFA receptor modulation.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds. The results indicated that derivatives of propanamide exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest.

Study 2: Metabolic Regulation

Research conducted on diabetic rats demonstrated that administration of compounds similar to this compound improved metabolic parameters significantly over a four-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.